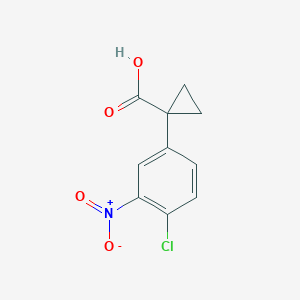
2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic organic compound characterized by its distinct chemical structure that integrates phenyl, pyridinyl, and oxadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide generally involves multiple stages:
Formation of the phenylacetamide intermediate: : This can be synthesized via acylation reactions.
Introduction of the oxadiazole ring: : This can be achieved through cyclization processes using hydrazides and carboxylic acids in the presence of dehydrating agents.
Attachment of the pyridinyl group: : This can be done via alkylation reactions.
Final coupling steps: : Combining all intermediates through condensation or coupling reactions with appropriate catalysts and under controlled temperature conditions.
Industrial Production Methods
Scaling up the production involves optimizing these steps to ensure high yield and purity. The industrial approach might leverage continuous flow chemistry techniques, automation for precise control of reaction parameters, and thorough purification processes like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Exposure to oxidizing agents might alter the isopropylthio moiety.
Reduction: : The compound can potentially be reduced at various functional groups under specific conditions.
Substitution: : Electrophilic aromatic substitution reactions, particularly on the phenyl and pyridinyl rings.
Hydrolysis: : Breaking down the amide linkage under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Acidic/Basic catalysts: : Sulfuric acid, sodium hydroxide.
Major Products Formed
Depending on the reaction conditions, products might include various substituted phenyl and pyridinyl compounds, along with potential oxadiazole derivatives.
Applications De Recherche Scientifique
This compound holds significant promise in various domains:
Chemistry: : Its complex structure makes it a subject for studying intricate reaction mechanisms and synthesis strategies.
Biology: : Potentially used in studying enzyme interactions and protein binding due to its unique functional groups.
Medicine: : Investigated for pharmaceutical properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : It might find applications in the development of advanced materials or as a building block for more complex molecular assemblies.
Mécanisme D'action
Effects and Pathways
The compound's biological effects are likely mediated through interactions with specific molecular targets, including enzymes and receptors. Its diverse functional groups can engage in various non-covalent interactions, influencing biochemical pathways and cellular processes.
Molecular Targets
Enzymes: : Potential inhibitors or modulators of key metabolic enzymes.
Receptors: : Binding affinity to specific receptors could dictate its pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Analogues with different substituents on the phenyl or pyridinyl rings: : Variations might include halogens, alkyl groups, or other functional moieties.
Compounds with different heterocyclic cores: : Substituting the oxadiazole ring with other heterocycles like triazoles or thiadiazoles.
Uniqueness
This compound's uniqueness stems from the specific combination of its functional groups, which confer a distinctive set of chemical properties and potential biological activities not shared by close analogues.
This article should give you a good foundation on 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide. Anything else about it you're curious about?
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-17(2)32-21-11-9-18(10-12-21)14-23(30)27-22-8-4-3-6-19(22)15-24-28-25(29-31-24)20-7-5-13-26-16-20/h3-13,16-17H,14-15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCCEXJOSNRJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)
![2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B2458644.png)
![(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2458645.png)







![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
![N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2458661.png)
